molecular formula C18H27N3O6S B2950121 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 868982-68-7

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2950121
CAS No.: 868982-68-7
M. Wt: 413.49
InChI Key: RTNDPVUJIJXZHK-UHFFFAOYSA-N
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Description

N1-((3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound of significant interest for medicinal chemistry and biochemical research. This molecule is characterized by a central oxalamide spacer, which is flanked by a 2-methoxyethyl group and a complex oxazolidine ring system. The oxazolidine ring is further functionalized with a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the 3-position. The mesitylsulfonyl moiety is a prominent feature in various pharmacologically active compounds and is known to influence a molecule's electronic properties, metabolic stability, and its ability to bind to biological targets. The structural components of this molecule suggest potential for diverse research applications. The oxalamide functional group is a well-known scaffold that can act as a linker or participate in hydrogen bonding, which is critical in the design of enzyme inhibitors and protein-protein interaction disruptors. The oxazolidine core is a privileged structure in drug discovery, featured in compounds with antibacterial, antifungal, and anticancer activities. Researchers can explore this compound's utility in developing new therapeutic agents, particularly as a precursor or intermediate for more complex molecules. Its unique architecture makes it a valuable candidate for constructing chemical libraries for high-throughput screening against various biological targets. This product is intended for research and manufacturing purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-12-9-13(2)16(14(3)10-12)28(24,25)21-6-8-27-15(21)11-20-18(23)17(22)19-5-7-26-4/h9-10,15H,5-8,11H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNDPVUJIJXZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains an oxazolidine ring, a mesitylsulfonyl group, and a methoxyethyl moiety, which contribute to its biological activity. The molecular formula is C21H32N4O6S, with a molecular weight of approximately 456.5 g/mol .

Chemical Structure and Properties

The structural components of this compound are crucial for its biological interactions:

  • Oxazolidine Ring : Known for its role in various biological activities, particularly in antibiotic applications.
  • Mesitylsulfonyl Group : Provides steric hindrance and electron-withdrawing effects, enhancing the compound's reactivity.
  • Methoxyethyl Moiety : Improves solubility and bioavailability, potentially increasing therapeutic effectiveness.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : The oxazolidine structure may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways within cells.
  • Receptor Modulation : The compound may bind to receptors involved in signaling pathways, influencing cellular responses and gene expression.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential antimicrobial activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of enzymes involved in metabolic pathways
AntimicrobialEfficacy against specific bacterial strains
Receptor BindingInteraction with receptors affecting signaling pathways

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Antimicrobial Studies : Research indicates that oxazolidine derivatives exhibit antibacterial properties against Gram-positive bacteria, suggesting that this compound may also possess similar effects .
  • Enzyme Interaction Studies : Preliminary data suggest that the compound may inhibit key enzymes involved in metabolic pathways, although detailed interaction studies are necessary to elucidate these mechanisms .
  • Therapeutic Applications : Given its structural characteristics, the compound is being investigated for potential use in drug development targeting specific diseases, including cancer and infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide?

  • Methodology : The synthesis typically involves sequential coupling of oxalyl chloride with primary and secondary amines. For example:

React mesitylsulfonyl-oxazolidine methanol with oxalyl chloride to form the intermediate oxalyl chloride derivative.

Couple with 2-methoxyethylamine under inert conditions (e.g., dry THF, N₂ atmosphere) using a base like triethylamine to neutralize HCl byproducts.

Purify via silica gel chromatography (eluent: ethyl acetate/hexane gradient) and crystallize from ethanol .

  • Validation : Confirm purity (>95%) via HPLC and structural integrity using ¹H/¹³C NMR (e.g., mesityl sulfonyl protons at δ 2.3–2.6 ppm) and HRMS (exact mass: calculated vs. observed) .

Q. How is the stereochemical configuration of the oxazolidin-2-yl moiety verified?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to resolve enantiomers and confirm enantiopurity .
  • NOESY NMR : Analyze spatial correlations between the oxazolidine ring protons and the mesitylsulfonyl group to assign stereochemistry .
  • X-ray crystallography : Resolve crystal structures to unambiguously determine absolute configuration (if single crystals are obtainable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency against target enzymes?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified mesitylsulfonyl groups (e.g., tosyl, nosyl) or methoxyethyl chains (e.g., ethoxyethyl, hydroxyethyl) to assess steric/electronic effects on binding .
  • Biological assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 4F11 or soluble epoxide hydrolase) and correlate with structural features. For example, bulkier sulfonyl groups may enhance hydrophobic interactions in the active site .
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., hydrogen bonding with oxalamide carbonyl groups) and guide rational design .

Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?

  • Methodology :

  • Permeability assessment : Perform Caco-2 monolayer assays to evaluate cellular uptake. Low permeability may explain reduced cellular activity despite high in vitro potency .
  • Metabolic stability : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., oxidation of the methoxyethyl group) and design metabolically resistant analogs .
  • Off-target profiling : Use kinase or GPCR panels to rule out nonspecific interactions that may confound cellular data .

Q. How do solvent and reaction conditions influence stereoselectivity during synthesis?

  • Methodology :

  • Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. nonpolar solvents (toluene) to optimize reaction kinetics and stereoselectivity. For example, DMF may stabilize transition states via hydrogen bonding .
  • Temperature control : Conduct reactions at 0°C vs. room temperature to minimize epimerization of the oxazolidin-2-yl intermediate .
  • Catalyst optimization : Test chiral catalysts (e.g., Rhodium-phosphine complexes) to enhance enantiomeric excess (ee) in asymmetric synthesis steps .

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